molecular formula C14H11NO4 B185235 4-nitrophenyl 3-methylbenzoate CAS No. 36718-84-0

4-nitrophenyl 3-methylbenzoate

Cat. No.: B185235
CAS No.: 36718-84-0
M. Wt: 257.24 g/mol
InChI Key: CWXGZYLOHXHWAL-UHFFFAOYSA-N
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Description

4-Nitrophenyl 3-methylbenzoate (CAS: 36718-84-0) is an aromatic ester with the molecular formula C₁₄H₁₁NO₄ and a molecular weight of 257.245 g/mol . Its structure comprises a 3-methylbenzoate group esterified to a 4-nitrophenyl moiety. The electron-withdrawing nitro group at the para position of the phenyl ring and the methyl substituent at the meta position of the benzoate ring significantly influence its electronic properties and reactivity. This compound is primarily used in organic synthesis, particularly as an intermediate for pharmaceuticals or agrochemicals, though specific applications require further exploration .

Properties

CAS No.

36718-84-0

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

(4-nitrophenyl) 3-methylbenzoate

InChI

InChI=1S/C14H11NO4/c1-10-3-2-4-11(9-10)14(16)19-13-7-5-12(6-8-13)15(17)18/h2-9H,1H3

InChI Key

CWXGZYLOHXHWAL-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-nitrophenyl 3-methylbenzoate can be synthesized through the esterification of m-Toluic acid with 4-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of activated esters, which are superior synthons for indirect radiofluorination of biomolecules . This method allows for the rapid preparation of the ester in one step, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-nitrophenyl 3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the nucleophile.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) in an appropriate solvent.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Hydrolysis: m-Toluic acid and 4-nitrophenol.

    Reduction: m-Toluic acid, 4-aminophenyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-nitrophenyl 3-methylbenzoate involves its hydrolysis or reduction, depending on the reaction conditions. In hydrolysis, the ester bond is cleaved by water, resulting in the formation of m-Toluic acid and 4-nitrophenol . In reduction, the nitro group is reduced to an amino group, leading to the formation of m-Toluic acid, 4-aminophenyl ester . These reactions are facilitated by specific enzymes or chemical reagents that target the ester or nitro group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The following table highlights key structural differences between 4-nitrophenyl 3-methylbenzoate and related esters:

Compound Molecular Formula Substituents (Benzoate/Phenyl) Molecular Weight (g/mol) Key Features
This compound C₁₄H₁₁NO₄ 3-methyl (benzoate), 4-nitro (phenyl) 257.24 High polarity due to nitro group; meta-methyl enhances steric effects
Methyl 3-methylbenzoate (M3MB) C₉H₁₀O₂ 3-methyl (benzoate), methyl ester 150.17 Electron-donating methyl reduces reactivity; common solvent/lubricant
Phenyl benzoate C₁₃H₁₀O₂ Unsubstituted benzoate, phenyl ester 198.22 Lacks electron-withdrawing groups; lower hydrolysis rate
4-Nitrophenyl laurate C₂₂H₃₅NO₄ Laurate chain, 4-nitro (phenyl) 393.52 Long alkyl chain increases lipophilicity; used in enzyme assays
3-Methylphenyl 4-methoxybenzoate C₁₅H₁₄O₃ 4-methoxy (benzoate), 3-methyl (phenyl) 242.27 Methoxy group donates electrons; alters solubility

Key Observations :

  • The 4-nitro group in this compound enhances electrophilicity, making it more reactive toward nucleophilic attack (e.g., hydrolysis) compared to methyl- or methoxy-substituted analogs .
  • Steric effects from the 3-methyl group may slow hydrolysis relative to unsubstituted 4-nitrophenyl benzoate .
  • Lipophilicity varies significantly: 4-nitrophenyl laurate’s long alkyl chain improves membrane permeability, whereas the nitro group in this compound favors polar interactions .
Hydrolysis Kinetics

4-Nitrophenyl esters are widely used to study esterase activity due to the chromophoric 4-nitrophenol release upon hydrolysis. For example:

  • 4-Nitrophenyl boronic acid hydrolyzes to 4-nitrophenol at pH 11 with a rate constant of 0.0586 s⁻¹ .
  • While direct data for this compound is unavailable, its hydrolysis rate is expected to be slower than unsubstituted 4-nitrophenyl benzoate due to steric hindrance from the 3-methyl group .

Stability and Physicochemical Properties

  • pH Sensitivity : Like 4-nitrophenyl boronic acid, this compound likely undergoes faster hydrolysis under alkaline conditions due to nitro-group stabilization of transition states .
  • Thermal Stability : Methyl-substituted benzoates (e.g., M3MB) typically exhibit higher melting points than nitro-substituted analogs, as seen in methyl 3-methoxybenzoate (m.p. ~50–60°C) .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-nitrophenyl 3-methylbenzoate, and how is purity ensured?

  • Methodological Answer : The compound is typically synthesized via an esterification reaction between 3-methylbenzoyl chloride and 4-nitrophenol in the presence of a base (e.g., pyridine) to scavenge HCl. Purification involves column chromatography using silica gel with a gradient eluent system (e.g., hexane/ethyl acetate). Purity is confirmed via HPLC (≥98%) and characterized by 1H^1H-NMR (e.g., aromatic protons at δ 8.2–7.3 ppm) and FT-IR (C=O ester stretch at ~1720 cm1^{-1}) .

Q. How is this compound used in enzymatic activity assays?

  • Methodological Answer : The compound acts as a chromogenic substrate for esterases or lipases. Upon enzymatic hydrolysis, it releases 4-nitrophenol, detectable via UV-Vis spectroscopy at 405 nm. Assays are performed in buffered solutions (pH 7–8) with controlled temperature (25–37°C). Reaction kinetics (e.g., VmaxV_{max}, KmK_m) are calculated using Michaelis-Menten plots .

Q. What spectroscopic techniques are critical for characterizing its structural stability?

  • Methodological Answer : X-ray crystallography resolves the molecular geometry (e.g., dihedral angles between aromatic rings). Thermal stability is assessed via TGA/DSC, and photostability is monitored using UV-Vis under controlled light exposure. Crystallographic data (e.g., CCDC deposition numbers) validate bond lengths and angles .

Advanced Research Questions

Q. How do competing reactions (e.g., hydrolysis or photodegradation) affect kinetic studies of this compound in enzyme assays?

  • Methodological Answer : Non-enzymatic hydrolysis is minimized by using inert buffers (e.g., Tris-HCl) and avoiding high temperatures. Photodegradation is mitigated by conducting assays in dark or low-light conditions. Control experiments (without enzyme) quantify background hydrolysis rates, which are subtracted from total activity .

Q. What strategies resolve discrepancies in crystallographic data for nitro-aromatic esters like this compound?

  • Methodological Answer : Discrepancies in bond lengths (e.g., C-O vs. C-NO2_2) arise from resonance effects. High-resolution X-ray data (≤0.8 Å) and refinement using SHELXL (with anisotropic displacement parameters) improve accuracy. Density functional theory (DFT) calculations cross-validate experimental geometries .

Q. How can the compound’s selectivity for bacterial vs. mammalian esterases be optimized?

  • Methodological Answer : Structure-activity relationship (SAR) studies modify the 3-methylbenzoate moiety (e.g., introducing halogens or bulkier groups). Enzymatic assays compare inhibition profiles using bacterial (e.g., Pseudomonas spp.) and mammalian (e.g., porcine liver) esterases. Molecular docking (e.g., AutoDock Vina) identifies key binding residues influencing selectivity .

Q. What are the limitations of using this compound in high-throughput screening (HTS)?

  • Methodological Answer : Auto-fluorescence of the nitro group interferes with fluorometric assays. Alternative substrates (e.g., fluorescein esters) are recommended for HTS. For colorimetric HTS, plate readers with precise temperature control and automated data normalization minimize artifacts .

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